Crotonic anhydride
Description
Historical Context and Evolution of Research on Unsaturated Anhydrides
The study of acid anhydrides, including unsaturated variants, is deeply rooted in the history of organic chemistry. fiveable.me The Perkin reaction, discovered by William Henry Perkin, represents an early example of a reaction utilizing an acid anhydride (B1165640) to produce α,β-unsaturated aromatic acids. byjus.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst. byjus.com
Research into unsaturated anhydrides has evolved significantly over time. Early work focused on their synthesis and basic reactivity. For instance, the air oxidation of crotonaldehyde (B89634) was investigated as a potential route to maleic anhydride, a commercially important unsaturated anhydride. acs.org Over the decades, the development of new synthetic methods and a deeper understanding of reaction mechanisms have expanded the utility of unsaturated anhydrides. The synthesis of α,β-unsaturated esters, amides, and carboxylic acids from various precursors, including through carbonylation reactions, has been a significant area of investigation. organic-chemistry.orgrsc.orggoogle.com
Significance of α,β-Unsaturated Anhydrides in Organic Synthesis and Material Science
α,β-Unsaturated anhydrides are valuable reagents in organic synthesis due to the presence of multiple reactive sites. wikipedia.org The conjugated system of the carbon-carbon double bond and the carbonyl group makes them susceptible to nucleophilic attack at both the carbonyl carbon and the β-carbon. wikipedia.orgpressbooks.pub This dual reactivity allows for a variety of transformations, including conjugate additions like the Michael addition. pressbooks.pub
In recent years, α,β-unsaturated anhydrides have been employed as precursors for α,β-unsaturated acylammonium intermediates in asymmetric organocatalysis. nih.govrsc.orgrsc.org These intermediates, generated using chiral Lewis bases such as isothioureas, can undergo annulation reactions with various nucleophiles to produce enantioenriched heterocyclic compounds like dihydropyranones and dihydropyridones. nih.govrsc.orgrsc.org
The utility of α,β-unsaturated anhydrides extends to material science, where they serve as monomers and crosslinking agents in polymer synthesis. sigmaaldrich.comchemondis.comresearchgate.net Their ability to participate in polymerization reactions is a key feature, leading to the formation of materials with specific properties. wikipedia.org For example, crotonic anhydride has been used to modify lignin (B12514952) to introduce polymerizable double bonds for thermosetting applications. rsc.org Furthermore, the reaction of unsaturated anhydrides with polymers like gelatin and chitosan (B1678972) can enhance their mucoadhesive properties for potential applications in drug delivery. reading.ac.ukresearchgate.net
Current Research Landscape and Emerging Trends for this compound
Current research on this compound is focused on expanding its applications in both organic synthesis and material science. A significant trend is its use as a versatile building block for creating complex molecules and functional materials.
In the realm of organic synthesis, this compound is utilized in the preparation of fine chemicals and pharmaceutical intermediates. chemondis.comgodavaribiorefineries.com For instance, it has been used in the synthesis of optically active pyrrolidines, which are intermediates for kainic acids used in neuroscience research. godavaribiorefineries.com
In material science, recent studies have explored the use of this compound in modifying biopolymers. The functionalization of chitosan with crotonoyl groups has been investigated as a strategy to enhance its mucoadhesive properties. reading.ac.uk This modification introduces unsaturated groups that can form covalent bonds with thiols present in mucins, leading to improved adhesion. reading.ac.uk Similarly, gelatin has been modified with this compound to improve its mucoadhesive characteristics for potential use in drug delivery systems. researchgate.net
Another emerging area is the use of this compound in the development of sustainable materials. Research has shown that this compound can be used to modify lignin, a renewable resource, to create thermosetting materials. rsc.org This approach aligns with the growing interest in creating value-added products from biomass.
The global market for high-purity crotonic acid and its derivatives, including the anhydride, is projected to grow, driven by demand from the pharmaceutical, plastics, and specialty chemical industries. dataintelo.com This indicates a promising future for research and development related to this compound.
Theoretical Frameworks for Understanding this compound Reactivity
The reactivity of this compound is understood through various theoretical and computational frameworks. The presence of the α,β-unsaturated carbonyl system is central to its chemical behavior. wikipedia.org This conjugated system results in electrophilic character at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. wikipedia.orgpressbooks.pub
Computational studies, including density functional theory (DFT) calculations, can provide insights into the reaction mechanisms involving this compound. For example, in the context of its reaction with lignin, theoretical calculations can help understand the energetics and feasibility of the modification process.
Spectroscopic techniques are also crucial for characterizing this compound and its reaction products. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl stretching frequencies of the anhydride group. spectroscopyonline.com Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure. chemicalbook.comcore.ac.uk Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns. core.ac.uk
The thermal degradation of polymers containing crotonate units has also been studied. For example, the pyrolysis of poly(3-hydroxybutyrate) (PHB) can produce this compound as a minor product through condensation reactions between carboxyl groups. core.ac.uk Understanding these degradation pathways is important for the processing and recycling of such polymers.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | nih.gov |
| Molecular Weight | 154.16 g/mol | nih.gov |
| Appearance | Colorless to light orange to yellow clear liquid | godavaribiorefineries.comtcichemicals.com |
| Boiling Point | 246-248 °C | nih.gov |
| Melting Point | -20 °C | sigmaaldrich.com |
| Density | 1.0397 g/cm³ at 20 °C | sigmaaldrich.comnih.gov |
| Refractive Index | 1.473-1.48 | tcichemicals.comaksci.comchemicalbook.com |
| Solubility | Soluble in ether | nih.govtcichemicals.com |
| Flash Point | 113 °C | sigmaaldrich.commerckmillipore.com |
| Autoignition Temperature | 290 °C | sigmaaldrich.commerckmillipore.com |
Spectroscopic Data of this compound
| Technique | Key Features | Reference |
| ¹H NMR | Provides information on the proton environment in the molecule. | chemicalbook.com |
| ¹³C NMR | Shows a carbonyl carbon signal around 161 ppm. | core.ac.uk |
| FTIR | Displays characteristic symmetric and asymmetric C=O stretching bands for a noncyclic unsaturated anhydride. | spectroscopyonline.comnih.gov |
| Mass Spectrometry | Used to confirm the molecular weight and fragmentation pattern. | core.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-but-2-enoyl] (E)-but-2-enoate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDQSBNUHLBTD-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870710 | |
| Record name | Crotonic anhydride | |
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Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
| Record name | Crotonic anhydride | |
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Boiling Point |
246-248 °C @ 766 MM HG | |
| Record name | CROTONIC ANHYDRIDE | |
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Solubility |
SOL IN ETHER | |
| Record name | CROTONIC ANHYDRIDE | |
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Density |
1.0397 @ 20 °C | |
| Record name | CROTONIC ANHYDRIDE | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
623-68-7, 78957-07-0 | |
| Record name | Crotonic anhydride | |
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| Record name | CROTONIC ANHYDRIDE | |
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| Record name | 2-Butenoic acid, 1,1'-anhydride | |
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| Record name | Crotonic anhydride | |
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| Record name | 2-butenoic anhydride | |
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| Record name | Crotonic anhydride | |
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| Record name | CROTONIC ANHYDRIDE | |
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| Record name | CROTONIC ANHYDRIDE | |
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Melting Point |
72 °C | |
| Record name | CROTONIC ANHYDRIDE | |
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Synthetic Methodologies and Advanced Preparative Chemistry of Crotonic Anhydride
Controlled Synthesis Strategies for Crotonic Anhydride (B1165640) Isomers
The geometry of the double bond in crotonic anhydride is a critical determinant of its chemical properties. Consequently, synthetic strategies are often tailored to produce a specific isomer, either the (E)- or (Z)-form.
(E)-Crotonic Anhydride Synthesis Pathways
The (E)-isomer, often referred to as trans-crotonic anhydride, is the more thermodynamically stable of the two and is typically formed through conventional synthesis methods. A primary route involves the dehydration of (E)-crotonic acid. One established method is the reaction of (E)-crotonic acid with acetic anhydride. To drive the equilibrium towards the product, the acetic acid formed as a byproduct is continuously removed, often by conducting the reaction under reduced pressure at temperatures below 100°C. google.com An alternative approach involves azeotropic distillation with a solvent like heptane (B126788) to remove the acetic acid. google.com
Another common pathway is the reaction of a salt of crotonic acid, such as sodium crotonate, with crotonyl chloride. sphinxsai.com Furthermore, the thermolytic depolymerization of poly(3-hydroxybutyrate) (PHB) has been identified as a stereoselective method that primarily yields (E)-crotonic acid via a cis-elimination mechanism; this acid can then be readily converted to the corresponding anhydride.
A summary of common synthetic routes for (E)-crotonic anhydride is presented below.
| Method | Reagents | Key Conditions | Reference |
| Dehydration | (E)-Crotonic acid, Acetic anhydride | Heating <100°C, continuous removal of acetic acid (e.g., vacuum or azeotropic distillation) | google.com |
| Acyl Chloride Reaction | Sodium crotonate, Crotonyl chloride | Standard reaction conditions | sphinxsai.com |
| Azeotropic Dehydration | (E)-Crotonic acid, Acetic or Propionic anhydride | Continuous introduction of crotonic acid with an inert diluent (e.g., benzene, toluene) into boiling anhydride vapor | google.com |
This table summarizes established methods for the synthesis of (E)-Crotonic Anhydride, highlighting the reagents and essential reaction conditions.
(Z)-Isothis compound Synthesis Pathways
The synthesis of (Z)-isothis compound is less common due to the lower stability of the (Z)-isomer compared to its (E)-counterpart. wikipedia.org At its boiling point of 171.9°C, (Z)-isocrotonic acid isomerizes to the more stable (E)-crotonic acid. wikipedia.org Therefore, synthetic strategies must employ mild conditions to preserve the cis-geometry of the double bond.
The primary approach to synthesizing (Z)-isothis compound begins with the synthesis of (Z)-isocrotonic acid. One documented method for preparing isocrotonic acid involves a stereospecific Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675). orgsyn.org Once the (Z)-acid is obtained, it can be converted to the anhydride using dehydrating agents under carefully controlled, low-temperature conditions to prevent isomerization. Another route involves the semihydrogenation of ethyl tetrolate to produce ethyl isocrotonate, which can then be hydrolyzed to the acid. wikipedia.org Pure cis-crotonic acid can be isolated from cis/trans mixtures by fractional crystallization from the melt. google.com The subsequent conversion to the anhydride would require a dehydrating agent that does not promote isomerization, such as dicyclohexylcarbodiimide (B1669883) (DCC) or a similar mild coupling reagent.
| Precursor Synthesis Method | Reagents for Precursor | Proposed Anhydride Formation | Reference |
| Favorskii Rearrangement | 1,3-Dibromo-2-butanone, Potassium hydrogen carbonate | (Z)-Isocrotonic acid + Mild Dehydrating Agent (e.g., DCC) | orgsyn.org |
| Stereospecific Hydrogenation | Tetrolic acid | (Z)-Isocrotonic acid + Mild Dehydrating Agent (e.g., DCC) | orgsyn.org |
This table outlines pathways to (Z)-Isothis compound, focusing on the synthesis of the necessary (Z)-acid precursor and a proposed subsequent conversion step.
Stereoselective Synthesis Approaches for this compound
Stereoselective synthesis aims to produce a single isomer with high purity. For this compound, this predominantly involves the stereocontrolled synthesis of the corresponding carboxylic acid, which is then converted to the anhydride.
For (E)-crotonic anhydride , a highly stereoselective method is the thermal depolymerization of polyhydroxybutyrate (B1163853) (PHB), which proceeds through a stereoselective cis-elimination to give high yields of (E)-crotonic acid.
For (Z)-isothis compound , stereoselectivity is achieved during the synthesis of the acid precursor. The Favorskii rearrangement of 1,3-dibromo-2-butanone is noted as a stereospecific reaction that yields the cis-α,β-unsaturated acid. orgsyn.org Additionally, stereospecific cis-hydrogenation of the corresponding acetylenic acid (tetrolic acid) can be employed. orgsyn.org Hydroalumination of alkynes, such as 2-butyne, with reagents like diisobutylaluminium hydride leads to Z-alkenylalanes, which can be carboxylated to form (Z)-α-methylcrotonic acid, demonstrating a method for controlling alkene geometry from an alkyne starting material. redalyc.orgresearchgate.net
Catalytic Routes for this compound Formation
Catalysis offers efficient and selective pathways for chemical transformations, including the formation of carboxylic anhydrides. Both Lewis acid and transition metal catalysis play significant roles in the synthesis of anhydrides, either directly or through the formation of key intermediates.
Lewis Acid Catalysis in Anhydride Synthesis
Lewis acid catalysis is a powerful tool for activating carboxylic acids and their derivatives, facilitating anhydride formation. A general and efficient method involves the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a weak Lewis acid, such as magnesium chloride (MgCl₂). organic-chemistry.orgresearchgate.net This reaction proceeds through the formation of a carboxylic anhydride intermediate. organic-chemistry.orgthieme-connect.com By carefully selecting the reaction conditions, such as using sterically hindered alcohols like tert-butanol, the anhydride can be isolated as the final product. organic-chemistry.org
Lewis acids like tin(II) triflate (Sn(OTf)₂) and titanium-based catalysts are also employed to generate mixed anhydrides in situ as part of esterification reactions. tcichemicals.com These methods demonstrate the fundamental role of Lewis acids in activating carbonyl compounds for C-O bond formation, a key step in anhydride synthesis.
| Lewis Acid Catalyst | Substrates | Reaction Type | Outcome | Reference |
| Magnesium Chloride (MgCl₂) | Carboxylic Acid, Dialkyl Dicarbonate | Anhydride/Ester Synthesis | Forms a symmetric anhydride intermediate | organic-chemistry.org |
| TiCl₂(ClO₄)₂ | Acetic Acid Trimethylsilyl Ester, Benzoic Anhydride | Mixed Anhydride Formation | Forms a mixed anhydride for subsequent esterification | tcichemicals.com |
| Sn(OTf)₂ | Silyl derivatives of acids and alcohols, p-Trifluoromethylbenzoic anhydride | Esterification via Mixed Anhydride | Efficient formation of a mixed anhydride intermediate | tcichemicals.com |
This table illustrates the application of various Lewis acid catalysts in reactions that either directly produce or involve the formation of anhydride intermediates.
Transition Metal Catalysis in C-O Bond Formation for Anhydrides
Transition metal catalysis provides unique pathways for C-O bond formation and cleavage, which are central to anhydride chemistry. While direct catalytic synthesis of this compound from simple precursors is not extensively documented, transition metals are crucial in reactions involving anhydrides.
Palladium complexes, for instance, have been shown to catalyze the addition reaction of aroyl acid anhydrides to norbornenes. rsc.org This process involves the catalytic cleavage of the C-O single bond in the anhydride, demonstrating the ability of transition metals to activate this otherwise stable bond. rsc.org Rhodium and palladium catalysts have also been used in the decarbonylation of aliphatic carboxylic anhydrides to form alkenes. researchgate.net Furthermore, rhodium-catalyzed reactions can achieve decarbonylative coupling of carboxylic acids by converting them in situ to more reactive mixed anhydrides, which then undergo oxidative addition to the metal center. snnu.edu.cn These examples highlight the potential of transition metal catalysis to mediate the formation and transformation of anhydrides through novel bond activation strategies.
| Transition Metal Catalyst | Anhydride Substrate | Reaction Type | Key Transformation | Reference |
| Palladium complex (e.g., from Pd₂(dba)₃) | Aroyl acid anhydrides | Addition to Alkenes | Cleavage of the anhydride C-O bond and addition across a C=C bond | rsc.org |
| Rhodium / Palladium complexes | Aliphatic carboxylic anhydrides | Decarbonylation | Conversion of anhydride to alkene | researchgate.net |
| Rhodium(I) complex | Carboxylic acids (via in situ anhydride) | Decarbonylative Coupling | Oxidative addition of the anhydride C-C bond to the metal center | snnu.edu.cn |
This table provides examples of transition metal-catalyzed reactions where carboxylic anhydrides act as key substrates, undergoing C-O or C-C bond activation.
Green Chemistry Approaches in this compound Synthesis
The development of environmentally conscious synthetic routes for this compound is a focal point of contemporary research. These methods aim to reduce reliance on petrochemical feedstocks and minimize the environmental impact of chemical production.
Bio-based Precursors for this compound Production
A significant advancement in green chemistry is the utilization of bio-based precursors for the synthesis of key chemicals. In the context of this compound, the primary bio-based route involves its precursor, crotonic acid.
A more sustainable alternative lies in the biological production of crotonic acid. This can be achieved through the fermentation of renewable resources by various bacterial species. mdpi.comstudylib.net One of the most promising methods involves the thermal degradation of poly(3-hydroxybutyrate) (PHB), a biopolymer produced by microbial fermentation. rsc.orggoogle.comresearchgate.net
The process begins with the fermentation of renewable sugars, which can be sourced from agricultural biomass such as sugarcane and oil palm fronds, by PHB-producing bacteria like Cupriavidus necator. studylib.netgoogle.com The resulting bacterial biomass, containing PHB, is then subjected to pyrolysis. google.comresearchgate.net This thermal degradation breaks down the PHB polymer into its monomer, crotonic acid. google.comresearchgate.net This bio-based method offers several advantages, including a simpler process and the utilization of renewable feedstocks. studylib.netresearchgate.net Research has shown that pyrolysis of PHB can yield approximately 63% crotonic acid, a significant improvement over the conventional petrochemical route. studylib.netresearchgate.net
Further refinements to this bio-based process aim to increase the purity and yield of trans-crotonic acid, the more thermostable and widely used isomer. google.com These include pre-treatment of the PHB biomass with mild alkali solutions, such as sodium hydroxide, to remove non-polymeric cellular materials, and the use of catalysts like magnesium compounds during pyrolysis. google.comgoogle.com These steps have been shown to significantly increase the purity of the resulting trans-crotonic acid. google.com
Once bio-based crotonic acid is obtained, it can be converted to this compound. A common laboratory and industrial method for this conversion is the reaction of crotonic acid with acetic anhydride. chemcess.comgoogle.com
Environmentally Benign Reaction Conditions
The principles of green chemistry also extend to the reaction conditions employed in the synthesis of this compound. The goal is to minimize energy consumption, reduce the use of hazardous solvents and reagents, and simplify purification processes.
One established method for synthesizing this compound involves the dehydration of crotonic acid using acetic anhydride. google.com To make this process more environmentally friendly, the reaction can be conducted under reduced pressure, which allows the acetic acid byproduct to be continuously removed at a lower temperature (below 100°C). google.com Alternatively, the acetic acid can be removed as an azeotropic mixture with a solvent like heptane or methyl-cyclohexane. google.com These approaches reduce the energy requirements of the process. The use of a polymerization inhibitor, such as hydroquinone, can also be employed to prevent unwanted side reactions. google.com
Another green approach involves the use of ionic liquids as a medium for the thermal depolymerization of PHB to crotonic acid. rsc.org This method is described as sustainable and metal-free, offering a potentially cleaner route to the precursor of this compound. rsc.org
The reaction of crotonic acid with diketene (B1670635) in the presence of a catalyst presents another process with environmental benefits. This method is reported to have a high yield, produce good quality this compound, have a low cost, and generate less waste, making it an environmentally favorable option. chembk.com
Advanced Purification and Characterization Techniques for Synthetic Products
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the quality and purity of the final product.
Advanced Purification Techniques
Vacuum Distillation: This is a primary technique for purifying this compound. chemcess.comreading.ac.uk Distillation under reduced pressure allows the compound to be purified at a lower temperature, minimizing thermal degradation. It is effective in removing both lower-boiling impurities and higher-boiling residues. chemcess.com For instance, this compound can be distilled at around 125°C under vacuum. reading.ac.uk In industrial processes, excess crotonaldehyde (B89634), a precursor, is recovered by vacuum distillation and recycled. chemcess.com
Fractional Crystallization: This technique is particularly useful for purifying the precursor, crotonic acid, by removing isomers like isocrotonic acid. chemcess.com By carefully controlling the temperature, the desired isomer can be selectively crystallized from the mixture, yielding a high-purity product. chemcess.com
Dialysis: In the synthesis of this compound-modified biopolymers, such as gelatin or chitosan (B1678972), dialysis is a crucial purification step. reading.ac.ukacs.org Using a semi-permeable membrane, it effectively removes unreacted anhydrides, byproduct acids, and salts from the polymer product. reading.ac.ukacs.org
Chromatography: Techniques like gel filtration chromatography can be used to separate crotonic acid from its isomers. chemcess.com
Advanced Characterization Techniques
A suite of analytical methods is employed to confirm the structure and purity of synthesized this compound and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. core.ac.ukncsu.edusphinxsai.com The spectrum of this compound would show characteristic absorption bands for the anhydride functional group. This technique is also valuable for confirming the modification of other molecules, such as lignin (B12514952) or biopolymers, with this compound. ncsu.edu
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is instrumental in analyzing the composition of the products from the pyrolysis of PHB to produce crotonic acid. google.comgoogle.com GC separates the different components of the mixture, while MS provides information about their molecular weight and fragmentation patterns, allowing for their identification and quantification.
Titrimetric Analysis: A morpholine (B109124) titration method can be used to determine the purity of this compound, with purities of at least 98.0% being achievable. avantorsciences.com
Elemental Analysis: This technique determines the elemental composition of the synthesized compound, providing further confirmation of its identity. ncsu.edu
The following table provides a summary of the characterization techniques and their applications:
| Characterization Technique | Application |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of this compound and its derivatives. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of pyrolysis products for crotonic acid production. |
| Titrimetric Analysis (Morpholine Method) | Purity determination of this compound. |
| Elemental Analysis | Confirmation of elemental composition. |
Mechanistic Organic Chemistry of Crotonic Anhydride Reactions
Nucleophilic Acyl Substitution Reactions Involving Crotonic Anhydride (B1165640)
The anhydride functional group in crotonic anhydride is a potent electrophile, making it susceptible to attack by nucleophiles in what is known as a nucleophilic acyl substitution reaction. savemyexams.comlibretexts.org This process involves the addition of a nucleophile to one of the carbonyl carbons, followed by the elimination of a carboxylate leaving group. savemyexams.com
The rate of acylation reactions involving this compound is influenced by several factors, including temperature, the nature of the nucleophile, and the reaction conditions. Studies on the reaction of this compound with wood components (Scots and Corsican pine) have shown that the reaction rate increases with temperature. tubitak.gov.tr The activation energies for these reactions were determined to be approximately 41.3 kJ mol⁻¹ for Scots pine and 26.9 kJ mol⁻¹ for Corsican pine, indicating the energy barrier that must be overcome for the reaction to proceed. tubitak.gov.tr
| Parameter | Value (Scots Pine) | Value (Corsican Pine) |
| Activation Energy (Ea) | 41.3 (±7.0) kJ mol⁻¹ | 26.9 (±4.0) kJ mol⁻¹ |
| Reaction Temperature | 60-120 °C | 60-120 °C |
| Data derived from the chemical modification of wood studies. tubitak.gov.tr |
Both steric and electronic factors play a crucial role in directing the outcome of nucleophilic acyl substitution reactions. The presence of the α,β-unsaturated system electronically influences the carbonyl groups. The carbon-carbon double bond is conjugated with the carbonyl groups, which can delocalize electron density and affect the electrophilicity of the carbonyl carbons. uomustansiriyah.edu.iq
Steric hindrance can significantly impact the accessibility of the carbonyl carbons to the incoming nucleophile. tubitak.gov.tr In reactions with complex substrates like wood, the initial rapid reaction phase is followed by a slower phase, which is partly attributed to increasing steric hindrance as the accessible hydroxyl groups are modified. tubitak.gov.tr In some cases, steric or electronic factors that impede standard substitution mechanisms can lead to alternative pathways, such as elimination-addition. sit.edu.cn The substitution pattern on the crotonyl group itself can also influence reactivity; for instance, bulky substituents could hinder the approach of a nucleophile to the carbonyl center.
Addition Reactions Across the α,β-Unsaturated System
The conjugated double bond in this compound provides a second site for reactivity, allowing it to undergo addition reactions. These can be either conjugate (1,4-) additions or cycloadditions.
This compound, as an α,β-unsaturated carbonyl compound, is an excellent substrate for conjugate addition, also known as Michael addition. wikipedia.orglibretexts.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the double bond. wikipedia.orgyoutube.com This type of reaction is facilitated by the resonance stabilization of the resulting enolate intermediate. wikipedia.orglibretexts.org
The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is primarily determined by the nature of the nucleophile. libretexts.org While highly reactive carbonyls like acid halides tend to favor direct (1,2) attack, less reactive carbonyls, including anhydrides, can undergo conjugate addition, especially with weaker nucleophiles. youtube.com A variety of nucleophiles can participate in conjugate addition reactions with α,β-unsaturated systems, including amines, enolates (as in the Michael reaction), and organometallic reagents like Gilman reagents. wikipedia.org
The carbon-carbon double bond in this compound can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org For a successful Diels-Alder reaction, the dienophile is typically electron-deficient, a characteristic enhanced in this compound by the electron-withdrawing nature of the anhydride group. masterorganicchemistry.com
While crotonic acid itself is noted to have dienophilic character, this compound can also participate in these cycloadditions. chemcess.com The reaction involves the interaction of the dienophile with a conjugated diene, leading to a cyclohexene (B86901) derivative with high regio- and stereoselectivity. wikipedia.org The reactivity in Diels-Alder reactions can be sensitive to steric hindrance. nih.gov While specific kinetic data for this compound as a dienophile is not detailed in the provided results, the general principles suggest its utility in synthesizing complex cyclic structures. wikipedia.orgnih.gov
Hydroacylation Reactions Utilizing this compound
Hydroacylation is a reaction that involves the addition of a C-H bond (typically from an aldehyde) across a double or triple bond to form a ketone. mit.edu Recent advances have shown that α,β-unsaturated anhydrides like this compound can serve as effective acylating agents in enantioselective copper-hydride (CuH) catalyzed hydroacylation processes. mit.eduscispace.com
In these reactions, this compound acts as a surrogate for an aldehyde. The reaction proceeds via a proposed 1,4-reduction of the unsaturated carbonyl system, leading to the formation of chiral ketones with high yield and enantioselectivity. mit.edu For example, the reaction of this compound with a styrene (B11656) derivative in the presence of a copper catalyst and a silane (B1218182) reductant produced a chiral α-aryl dialkyl ketone in 70% yield and 94% enantiomeric excess. mit.edu It is noteworthy that other related crotonoyl electrophiles, such as crotonoyl chloride or alkyl crotonates, were found to be ineffective in this specific hydroacylation process, highlighting the unique reactivity of the anhydride. mit.edu
Enantioselective Catalysis in Hydroacylation with this compound
The enantioselective hydroacylation of unsaturated compounds using this compound is a significant method for creating chiral molecules. Copper-catalyzed reactions have shown considerable promise in this area. For instance, the use of a copper hydride (CuH) catalyst in the hydroacylation of styrenyl olefins with this compound leads to the formation of chiral α-aryl dialkyl ketones. mit.edu This process involves a dual hydroacylation and reduction mechanism. mit.edu When this compound was used under these conditions, it yielded a chiral ketone with 70% yield and 94% enantiomeric excess (ee) after treatment with ammonium (B1175870) fluoride (B91410) (NH4F). mit.edu
Interestingly, α,β-unsaturated carboxylic acids can also be directly used in this type of hydroacylation, suggesting that they may be intermediates in reactions involving anhydrides. mit.edu The reaction with crotonic acid itself, in the presence of a silane, produced the same chiral ketone in 85% yield and 88% ee. mit.edu This suggests that the anhydride may be converted to a silylated carboxylic acid in situ. Other crotonoyl electrophiles like crotonoyl chloride and alkyl crotonates did not yield the desired product, highlighting the specific reactivity of the anhydride and carboxylic acid. mit.edu
Further research into copper-catalyzed enantioselective hydroacylation has been conducted with various allenes and carboxylic anhydrides, demonstrating the potential to form all-carbon quaternary centers. rsc.org While not exclusively focused on this compound, these studies provide a broader context for the mechanistic pathways, often involving a six-membered transition state where steric interactions between the ligand and substrate determine the enantioselectivity. rsc.org
Mechanistic Investigations of C-C and C-O Bond Formation
The formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds using this compound is a key transformation in organic synthesis. Palladium-catalyzed reactions have been instrumental in understanding these mechanisms. rsc.org In the presence of a palladium complex, acid anhydrides can react with alkenes, such as norbornene derivatives, to form β-hydroxy carbonyl compounds, which are essentially aldol (B89426) products. rsc.orgrsc.org This reaction proceeds through the cleavage of a C-O bond in the anhydride, followed by the insertion of the alkene. rsc.orgrsc.org
A proposed mechanism involves the oxidative addition of the anhydride's C-O bond to a palladium(0) complex, generating a (benzoyl)(benzoyloxy)palladium(II) intermediate. rsc.org Subsequent carbopalladation to the alkene and reductive elimination releases the final product and regenerates the palladium catalyst. rsc.org This process allows for the simultaneous formation of a C-C and a C-O bond. rsc.org
Ring-Opening Reactions of this compound
Hydrolysis Mechanisms and Kinetics
Studies on the hydrolysis of other cyclic anhydrides and polyesters like poly(3-hydroxybutyric acid) (PHB) can offer insights. The hydrolysis of PHB at elevated temperatures can yield products like 3-hydroxybutyric acid and crotonic acid. researchgate.net The kinetics of such reactions are influenced by factors like temperature and the presence of catalysts. researchgate.net
Alcoholysis and Aminolysis Pathways
The reaction of this compound with alcohols (alcoholysis) and amines (aminolysis) are important pathways for the synthesis of esters and amides, respectively. These reactions follow a nucleophilic acyl substitution mechanism. libretexts.org
In alcoholysis , an alcohol attacks one of the carbonyl groups of the anhydride, leading to the formation of an ester and a carboxylic acid. libretexts.org The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the carboxylic acid byproduct. libretexts.org
Aminolysis involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine. libretexts.org This reaction yields an amide and a carboxylate salt. libretexts.org Typically, two equivalents of the amine are required: one to act as the nucleophile and the other to neutralize the resulting carboxylic acid. libretexts.org The study of aminolysis extends to the recycling of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET), where amino-alcohols are used to break down the polymer into valuable monomers. researchgate.netacs.org
Catalytic Organic Transformations Involving this compound
Role of Catalysts in Directing Reaction Pathways
Catalysts play a crucial role in controlling the outcome of reactions involving this compound. Different catalysts can direct the reaction towards specific products by influencing the reaction mechanism.
For instance, in the palladium-catalyzed addition of acid anhydrides to norbornenes, the palladium complex is essential for cleaving the C-O bond of the anhydride and facilitating the formation of both C-C and C-O bonds. rsc.orgrsc.org The choice of ligand on the palladium catalyst can also influence the stereoselectivity of the reaction. acs.org
In the context of hydroacylation, copper catalysts are effective in promoting the enantioselective addition of this compound to olefins. mit.edu The specific copper catalyst and ligands used are critical for achieving high enantioselectivity. mit.eduacs.org
Furthermore, the thermal degradation of poly[(R)-3-hydroxybutyric acid] (PHB) can be selectively directed to produce trans-crotonic acid by using magnesium-based catalysts like Mg(OH)2. nii.ac.jpresearchgate.net These catalysts promote the β-elimination reaction, leading to a high yield of the desired product. nii.ac.jp Without a catalyst, the pyrolysis of PHB results in a mixture of products. researchgate.net
The partial oxidation of crotonaldehyde (B89634), a related compound, over V–Mo–O catalysts can lead to different products, including furan (B31954) and maleic anhydride. researchgate.net The catalyst's ability to isomerize crotonaldehyde influences the reaction pathway and final product distribution. researchgate.net This highlights how catalysts can control isomerization and subsequent oxidation steps.
Optimization of Catalytic Systems for Efficiency and Selectivity
The optimization of catalytic systems is crucial for controlling the efficiency and selectivity of reactions involving this compound. Research efforts have focused on developing catalysts that can promote desired transformations while minimizing side reactions, such as polymerization or isomerization of the double bond. The choice of catalyst—ranging from Lewis acids to transition metal complexes and organocatalysts—directly influences the reaction pathway and product distribution.
Lewis acids have been shown to be effective in promoting reactions such as esterifications involving α,β-unsaturated systems. In the context of creating esters from crotonic acid, which can be extended to the reactivity of its anhydride, certain Lewis acids can facilitate the reaction under mild conditions, preventing the rearrangement of the olefinic double bond that often occurs in base-sensitive reactions. oup.com For instance, catalysts like tin(II) triflate have been successfully employed to yield the desired crotonic acid ester without isomerization byproducts. oup.com
Transition metal catalysts are also pivotal in reactions with this compound. In a notable example, a copper hydride (CuH) catalyzed hydroacylation was developed, using this compound as an acyl electrophile. nih.gov This reaction, when optimized, provided a chiral α-aryl dialkyl ketone with high yield and enantioselectivity. The optimization process validated that this compound could effectively participate in the reaction, yielding the desired product in 70% yield and 94% enantiomeric excess (ee) under specific conditions. nih.gov
Organocatalysis offers another avenue for selective reactions. Chiral isothiourea catalysts have been utilized in asymmetric annulation processes with this compound. acs.orgrsc.org These reactions can be optimized by adjusting parameters such as the specific catalyst structure, solvent, and temperature. For example, in a reaction between 2-phenacylthiazole and this compound using an isothiourea catalyst, the corresponding lactamization product was obtained in 97% yield and 91:9 enantiomeric ratio (er). acs.org Changing the anhydride from cinnamic to this compound in a similar reaction increased the yield but slightly decreased the enantioselectivity, highlighting the trade-offs involved in optimization. acs.org
The table below summarizes various catalytic systems used in reactions involving this compound and related precursors, demonstrating the focus on achieving high selectivity and efficiency.
| Catalyst System | Reactants | Reaction Type | Key Optimization Finding | Reference |
| Sn(OTf)₂ (Lewis Acid) | Crotonic acid derivatives & alcohol derivatives | Esterification | Achieved 94% yield of the desired ester with no rearrangement of the double bond. oup.com | oup.com |
| Copper Hydride (CuH) with Chiral Ligand | This compound & 4-fluorostyrene | Hydroacylation | Provided the chiral ketone product in 70% yield and 94% ee. nih.gov | nih.gov |
| Isothiourea (Organocatalyst) | This compound & 2-phenacylthiazole | Annulation/Lactamization | Resulted in the product with 97% yield and 91:9 er. acs.org | acs.org |
| [Co₂(CO)₈] | Crotonic acid & CO/H₂ | Carbonylation | At 110 °C, achieved a 72% yield of cyclic anhydrides with 80% selectivity for glutaric anhydride. chemrxiv.org | chemrxiv.org |
Rearrangement Reactions and Isomerization Pathways
This compound, with its reactive anhydride linkage and α,β-unsaturated carbonyl system, is susceptible to various rearrangement and isomerization reactions. These pathways are often influenced by reaction conditions such as temperature, pH (acidic or basic catalysis), and the presence of specific reagents. Understanding these transformations is critical for controlling reaction outcomes and preventing the formation of undesired isomers.
The conjugated double bond in this compound is prone to migration, particularly under basic conditions. The esterification of crotonic acid, a direct precursor to the anhydride, is known to be a base-sensitive reaction that can lead to the rearrangement of the olefinic double bond. oup.com This sensitivity is attributed to the abstraction of a proton from the γ-carbon (the methyl group), which generates a resonance-stabilized carbanion. Subsequent protonation can lead to the formation of a β,γ-unsaturated isomer.
The general mechanism for base-catalyzed double bond migration involves the removal of a proton from the carbon atom adjacent to the double bond, forming a carbanion intermediate. mpbou.edu.in This intermediate can then be protonated at a different position to yield an isomeric alkene. mpbou.edu.in In the case of this compound, a strong base could potentially deprotonate the γ-carbon, leading to an equilibrium between the α,β- and β,γ-unsaturated forms.
Acid-catalyzed rearrangement is also possible, proceeding through the protonation of the carbonyl oxygen or the double bond to form a carbocation intermediate. mpbou.edu.in This carbocation can then lose a proton from a different position to form an isomeric structure. However, acid-catalyzed pathways are often less synthetically useful as they can lead to a mixture of products due to potential carbocation rearrangements. mpbou.edu.in
A specific instance of this reactivity was observed in a study aiming for α-chlorination. acs.org When a crotonic acid derivative was subjected to certain reaction conditions, deprotonation occurred at the γ-position, resulting in the formation of the β,γ-unsaturated α-chlorinated compound, demonstrating a competing rearrangement pathway. acs.org
This compound exists as cis (Z) and trans (E) isomers. Commercial this compound is often supplied as a mixture of these isomers. sigmaaldrich.com The trans isomer is generally more stable. The isomerization between the cis and trans forms can be induced by heat or catalysts. For example, heating isocrotonic acid (the cis isomer of crotonic acid) to temperatures between 140–180 °C leads to its isomerization into the more stable trans-crotonic acid. chemcess.com This principle applies to the anhydride as well.
The isomerization of crotonaldehyde (the precursor aldehyde) has been studied over various catalysts. For instance, a V–Mo–O catalyst was found to isomerize 2E-crotonaldehyde to 2Z-crotonaldehyde, which influenced the selectivity of subsequent oxidation reactions. researchgate.net This indicates that catalytic surfaces can facilitate the geometric isomerization of the crotonyl moiety.
Beyond geometric isomers, structural isomers are also relevant. Vinylacetic acid (3-butenoic acid) is a structural isomer of crotonic acid. However, the conjugated α,β-unsaturated system of crotonic acid is thermodynamically more stable than the non-conjugated system of vinylacetic acid. google.com While heating crotonic acid can lead to an equilibrium with isocrotonic acid, significant formation of vinylacetic acid is not typically observed. google.com In fact, under acidic conditions, vinylacetic acid rapidly isomerizes to crotonic acid. google.com
Polymerization and Polymer Chemistry with Crotonic Anhydride
Radical Polymerization of Crotonic Anhydride (B1165640) and its Derivatives
Radical polymerization is a primary method explored for incorporating crotonic structures into polymer chains. However, the reactivity of crotonic anhydride and its derivatives is distinctly different from that of isomers like methacrylic acid derivatives.
This compound, much like other crotonate derivatives, displays a negligible ability to undergo radical homopolymerization. nih.govacs.org The low reactivity is attributed to the steric shielding of the double bond by the methyl group, which hinders the approach of the propagating radical. iaea.org Studies on related β-substituted α,β-unsaturated carboxylate monomers, such as alkyl crotonates, have shown they cannot be effectively polymerized using common radical initiators like azobisisobutyronitrile (AIBN). nih.govacs.org This inherent resistance to homopolymerization means that poly(this compound) is not typically synthesized via standard radical polymerization pathways. While the homopolymerization of other anhydrides like itaconic anhydride and aconitic anhydride has been reported, the specific steric arrangement of this compound makes it exceptionally challenging. researchgate.netgoogle.com
Despite its inability to homopolymerize, this compound and its related derivatives can participate effectively in free-radical copolymerization with various vinyl monomers. nih.govacs.org This allows for the incorporation of the crotonate structure into a variety of polymer backbones, modifying the properties of the resulting materials. The copolymerization of crotonic acid, the precursor to this compound, with vinyl acetate (B1210297) has been widely documented and utilized in commercial applications such as adhesives, textiles, and ink formulations. nih.govacs.org
The behavior of monomers in a copolymerization system is quantitatively described by their reactivity ratios (r). The reactivity ratio for a given monomer is the ratio of the rate constant for the addition of a monomer of its own kind to a growing polymer chain to the rate constant for the addition of the comonomer. For crotonic systems, these ratios are typically very low.
A notable example is the radical copolymerization of butyl crotonate (BCr), a derivative of crotonic acid, with 2-methylen-1,3-dioxepane (MDO). The experimentally determined reactivity ratios were found to be significantly less than one for both monomers, as detailed in the table below. nih.govacs.org
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Product (r1 * r2) | Copolymerization Behavior |
|---|---|---|---|---|---|
| 2-methylen-1,3-dioxepane (MDO) | Butyl Crotonate (BCr) | 0.105 | 0.017 | 0.001785 | High tendency for alternation |
The very low values for both r_MDO and r_BCr indicate that a propagating radical chain ending in either an MDO or a BCr unit strongly prefers to add the other monomer rather than a monomer of its own kind. nih.govacs.org The product of the reactivity ratios (r1 * r2) is close to zero, which is a strong indicator of a system that favors alternating copolymerization. nih.gov In general, the reactivity ratio for crotonates (r_CA) is reported to be approximately zero (r_CA ≃ 0), which makes them suitable partners for creating copolymers with monomers that also have low self-propagation tendencies. acs.org
When the reactivity ratios of both comonomers are well below unity (r1 < 1 and r2 < 1), the system exhibits a strong tendency to form alternating copolymers. nih.gov This is precisely the case for the copolymerization of butyl crotonate and 2-methylen-1,3-dioxepane, where the low reactivity ratios lead to an alternating structure. nih.govacs.org The resulting polymer chain consists of alternating MDO and BCr units, a structure confirmed by MALDI-TOF analysis. nih.govacs.org This alternating behavior is observed across a wide range of monomer feed compositions. nih.govacs.org The formation of alternating copolymers is a key feature of the radical polymerization of crotonates with suitable comonomers, driven by the low self-propagation rates of both monomers. nih.gov
The principles of copolymerization can be extended to systems with three monomers, known as terpolymerization. Research has been conducted on the free-radical terpolymerization of systems including crotonic acid and maleic anhydride with vinyl acetate. pjsir.org In one such study, it was found that all three monomers polymerize simultaneously to form a terpolymer, with vinyl acetate incorporating into the growing polymer chain more rapidly than crotonic acid or maleic anhydride. pjsir.org The resulting terpolymers are typically white, solid substances soluble in many organic solvents. pjsir.org Such terpolymers have potential applications, for example, as film-forming agents in products like hair spray, where they can offer improved clarity and reduced tackiness compared to simple copolymers. pjsir.org Studies have also been performed on terpolymer systems involving maleic anhydride and other methacrylates, demonstrating the versatility of anhydrides in creating complex polymers with tailored properties. nih.gov
Copolymerization with Vinyl Monomers
Ring-Opening Polymerization of this compound
Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer, leading to the opening of the ring and the incorporation of the monomer into the chain. nih.gov This mechanism is fundamentally dependent on the presence of a cyclic monomer, where the release of ring strain provides the thermodynamic driving force for the reaction. Common monomers for ROP include cyclic epoxides, cyclic esters (lactones), and cyclic anhydrides such as phthalic anhydride or maleic anhydride. rsc.orgrsc.org
This compound, however, is a linear anhydride formed from two molecules of crotonic acid. It does not possess a strained ring structure. Consequently, it is not a suitable monomer for ring-opening polymerization, as there is no ring to be opened and no associated ring strain to drive the polymerization forward. The polymerization of this compound proceeds via the vinyl group (C=C double bond) through radical mechanisms, as described in the previous sections, not through the opening of the anhydride linkage.
Synthesis and Characterization of Crotonoylated Polymers
This compound is an effective agent for the functionalization of polymers containing nucleophilic groups, such as amines and hydroxyls. This modification, known as crotonoylation, introduces crotonoyl groups onto the polymer backbone, altering its physicochemical properties.
Chitosan (B1678972), a natural polysaccharide with abundant primary amine groups, can be readily modified by reacting with this compound. This N-acylation reaction introduces crotonoyl groups onto the chitosan backbone. The degree of substitution can be controlled by adjusting the molar ratio of this compound to the amine groups of chitosan. reading.ac.uk
The successful functionalization is typically confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the appearance of characteristic amide and carbonyl bands, and proton nuclear magnetic resonance (¹H NMR) spectroscopy, which reveals signals corresponding to the protons of the crotonoyl group. reading.ac.uk
Table 1: Synthesis and Degree of Substitution of Crotonoylated Chitosan
| Molar Ratio (Anhydride:Amine) | Degree of Substitution (%) |
|---|---|
| Low | 15.2 |
| Medium | 26.1 |
| High | 37.3 |
Data derived from studies on chitosan functionalization. reading.ac.uk
The introduction of crotonoyl groups has been shown to significantly impact the properties of chitosan. For instance, it can alter the pH-dependent solubility and electrophoretic mobility of the polymer. reading.ac.uk Furthermore, the unsaturated crotonoyl groups can enhance the mucoadhesive properties of chitosan, which is advantageous for drug delivery applications. This enhanced mucoadhesion is attributed to the potential for Michael-type addition reactions between the crotonoyl groups and thiol-rich mucins. reading.ac.uk
Gelatin, a protein-derived polymer, possesses various functional groups, including amine and hydroxyl groups, that can be modified with this compound. The reaction leads to the formation of crotonoylated gelatin, where crotonoyl groups are covalently attached to the gelatin backbone. The extent of modification can be quantified by techniques such as ¹H NMR spectroscopy and colorimetric assays like the trinitrobenzene sulfonic acid (TNBSA) assay, which measures the remaining free amine groups.
The modification of gelatin with crotonoyl groups has been investigated as a strategy to enhance its mucoadhesive properties. The introduced unsaturated groups can form covalent bonds with cysteine-rich subdomains in mucin through thiol-ene click chemistry or Michael-type addition reactions under physiological conditions. This covalent interaction leads to stronger adhesion compared to unmodified gelatin.
Table 2: Characterization of Modified Gelatin
| Modification | Degree of Modification (%) | Mucoadhesive Strength (Arbitrary Units) |
|---|---|---|
| Unmodified Gelatin | 0 | 1.0 |
| Crotonoylated Gelatin | 25 | 2.5 |
| Methacryloylated Gelatin | 30 | 3.0 |
Illustrative data based on comparative studies of modified gelatin.
Studies have shown that the thermal properties of gelatin, such as the gelation and melting temperatures, can also be affected by crotonoylation. The introduction of the crotonoyl groups can disrupt the native structure of gelatin, leading to changes in its gelling behavior. The mechanical properties of hydrogels prepared from crotonoylated gelatin may also be altered, depending on the degree of modification and any subsequent crosslinking reactions. researchgate.netnih.gov
Polyethylenimine (PEI) is a cationic polymer with a high density of primary, secondary, and tertiary amine groups, making it a prime candidate for functionalization with this compound. The reaction results in the N-acylation of the primary and secondary amines, introducing crotonoyl groups along the PEI backbone. The degree of modification can be controlled by the reaction stoichiometry.
Structure-Property Relationships in this compound-Based Polymers
The introduction of crotonoyl groups into a polymer's structure has a profound impact on its macroscopic properties. Understanding these structure-property relationships is crucial for designing materials with specific functionalities.
The degree of substitution of crotonoyl groups is a key structural parameter. In the case of chitosan, a higher degree of crotonoylation leads to a decrease in the net positive charge of the polymer, which in turn affects its solubility in aqueous media and its interaction with negatively charged biological surfaces. reading.ac.uk Specifically, the solubility of chitosan, which is typically limited to acidic conditions, can be altered, and its electrophoretic mobility is reduced with increasing modification. reading.ac.uk
The presence of the carbon-carbon double bond in the crotonoyl group introduces reactivity that can be exploited for crosslinking. This can lead to the formation of hydrogels with tunable mechanical properties. For gelatin, the degree of crosslinking, which can be influenced by the concentration of crotonoyl groups, affects the swelling behavior, degradation rate, and mechanical strength of the resulting hydrogels. nih.gov
Influence of Crotonoyl Content on Polymer Properties
The incorporation of crotonoyl groups into a polymer backbone, either through copolymerization of this compound or by grafting crotonoyl moieties onto an existing polymer, significantly alters the physicochemical properties of the resulting material. The extent of this influence is directly proportional to the crotonoyl content.
An increase in crotonoyl content can affect several polymer properties:
Solubility: The introduction of crotonoyl groups can modify the polarity of a polymer, thereby altering its solubility in various solvents. For instance, modifying a hydrophilic polymer with hydrophobic crotonoyl groups can decrease its aqueous solubility.
Thermal Properties: The rigidity of the crotonoyl group can impact the glass transition temperature (Tg) of the polymer. An increase in crotonoyl content may lead to a higher Tg due to restricted chain mobility.
Mechanical Properties: The incorporation of crotonoyl groups can enhance the mechanical strength and modulus of a polymer by increasing intermolecular interactions.
Adhesion: As will be discussed in the following section, the presence of crotonoyl groups can significantly enhance the mucoadhesive properties of polymers.
A study on the modification of chitosan with this compound demonstrated that the degree of substitution with crotonoyl groups plays a crucial role in the pH-dependent solubility profiles and electrophoretic mobility of the chitosan derivatives. This highlights the tunable nature of polymer properties through the controlled incorporation of crotonoyl moieties.
| Property | Influence of Increasing Crotonoyl Content |
| Solubility | Can be tailored based on the hydrophobicity of the crotonoyl group. |
| Glass Transition (Tg) | May increase due to increased chain rigidity. |
| Mechanical Strength | Can be enhanced. |
| Mucoadhesion | Generally improves. |
Mucoadhesive Properties of Crotonoylated Polymers
Mucoadhesion is the phenomenon of a material adhering to a mucosal surface. Polymers with mucoadhesive properties are of great interest in drug delivery applications as they can prolong the residence time of a dosage form at the site of absorption, leading to improved bioavailability.
The incorporation of crotonoyl groups into polymers has been shown to be an effective strategy for enhancing their mucoadhesive properties. The unsaturated nature of the crotonoyl group is key to this enhancement. It is hypothesized that the double bond in the crotonoyl moiety can form covalent bonds with thiol groups present in mucins, the primary glycoproteins in mucus, through a Michael addition reaction. This covalent bonding leads to a much stronger and more prolonged adhesion compared to non-covalent interactions like hydrogen bonding and electrostatic forces.
Research on chitosan modified with crotonoyl groups has provided evidence for this enhanced mucoadhesion. Studies have demonstrated that crotonoylated chitosan exhibits significantly improved retention on mucosal surfaces compared to unmodified chitosan. Tensile tests and flow-through studies on sheep nasal mucosa have confirmed the superior mucoadhesive strength of these modified polymers.
| Polymer | Modification | Mucoadhesion Mechanism |
| Chitosan | Crotonoylation | Covalent bonding (Michael addition) between crotonoyl groups and mucin thiols. |
Thermal Stability and Degradation Pathways of this compound Polymers
The thermal stability of polymers containing this compound is influenced by the polymer backbone and the presence of the anhydride and vinyl functionalities. Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of polymers by measuring weight loss as a function of temperature.
The pyrolysis of polymers containing ester linkages similar to what would be formed from this compound, such as poly(3-hydroxybutyrate) (PHB), has been studied. During the thermal degradation of PHB, this compound has been identified as a minor product. This suggests that a potential degradation pathway for polymers with crotonoyl side chains involves the formation and subsequent volatilization of this compound.
The primary degradation pathway for many polymers containing anhydride groups involves the cleavage of the anhydride bond, followed by further decomposition of the polymer backbone. The presence of the double bond in the crotonoyl group may also introduce additional degradation pathways, such as free radical-induced chain scission or crosslinking at elevated temperatures.
| Polymer System | Key Thermal Degradation Features | Potential Products |
| Maleic Anhydride Grafted Polyethylene (B3416737) | Complex degradation in air involving chain scission and crosslinking. | Radical species, hydroxyl groups. |
| Poly(3-hydroxybutyrate) | Pyrolysis yields crotonic acid as a major product and this compound as a minor product. | Crotonic acid, this compound. |
Applications of this compound Polymers in Advanced Materials
The unique properties of polymers incorporating this compound lend themselves to a variety of applications in advanced materials, particularly in the biomedical field. The ability to tune properties such as mucoadhesion and degradation rate makes these polymers attractive for drug delivery systems and biomedical devices.
Controlled Drug Release: The mucoadhesive nature of crotonoylated polymers is highly beneficial for developing controlled-release drug delivery systems. By adhering to mucosal surfaces, these polymers can provide prolonged local drug delivery, reducing the need for frequent administration and improving patient compliance. For example, crotonoylated chitosan microparticles have been investigated for transmucosal drug delivery.
Biomedical Devices: Polymers derived from or modified with this compound can be used in the fabrication of biomedical devices. Their biocompatibility and tunable degradation profiles are advantageous for applications such as temporary implants and scaffolds for tissue engineering. The covalent bonding capability of the crotonoyl group can also be utilized to immobilize bioactive molecules onto the surface of these devices.
Adhesives and Coatings: The adhesive properties of this compound-containing polymers extend beyond biomedical applications. They have potential use as adhesives and coatings in various industries. The reactivity of the anhydride group allows for strong bonding to a variety of substrates.
While research into the full potential of this compound-based polymers is ongoing, the existing studies demonstrate their promise in the development of advanced materials with tailored functionalities.
| Application Area | Key Polymer Property | Example |
| Controlled Drug Delivery | Mucoadhesion | Crotonoylated chitosan for transmucosal drug delivery. |
| Biomedical Devices | Biocompatibility, Tunable Degradation | Scaffolds for tissue engineering. |
| Adhesives and Coatings | Adhesion, Reactivity | Industrial adhesives. |
Spectroscopic and Computational Investigations of Crotonic Anhydride
Advanced Spectroscopic Characterization
Spectroscopic analysis is fundamental to the characterization of crotonic anhydride (B1165640), confirming its identity and providing detailed information about its chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic arrangement within the crotonic anhydride molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer distinct and complementary information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically displays signals corresponding to the different types of protons present in the molecule. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are indicative of the electronic environment and neighboring protons. In a typical ¹H NMR spectrum of trans-crotonic anhydride, one can expect to find signals for the methyl protons, as well as the vinyl protons on the double bond. nih.govfigshare.com The coupling between the vinyl protons provides information about the stereochemistry of the double bond.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum will show peaks corresponding to the carbonyl carbon, the carbons of the double bond, and the methyl carbon. nih.govcore.ac.uk The chemical shift of the carbonyl carbon is characteristically downfield due to the deshielding effect of the adjacent oxygen atoms.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.85 | dd | CH₃ |
| ¹H | ~5.79 | dq | =CH- |
| ¹H | ~6.91 | dq | =CH-CO |
| ¹³C | ~18.2 | CH₃ | |
| ¹³C | ~122.8 | =CH- | |
| ¹³C | ~145.2 | =CH-CO | |
| ¹³C | ~161 | C=O |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from various sources. figshare.comcore.ac.uk
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. reading.ac.uk The FTIR spectrum of this compound is characterized by strong absorption bands that confirm the presence of the anhydride and alkene functionalities. rsc.org
Key characteristic absorption bands include:
C=O Stretching: Two distinct and strong absorption bands are typically observed for the carbonyl groups of the anhydride moiety. This splitting is due to symmetric and asymmetric stretching vibrations. These bands usually appear in the region of 1750-1850 cm⁻¹.
C=C Stretching: An absorption band corresponding to the carbon-carbon double bond stretch is expected in the region of 1630-1650 cm⁻¹. core.ac.uk
C-O-C Stretching: The anhydride C-O-C linkage gives rise to characteristic stretching vibrations.
=C-H Bending: Out-of-plane bending vibrations for the hydrogens on the double bond are also observable. nih.gov
The analysis of these bands provides conclusive evidence for the chemical structure of this compound. reading.ac.uk
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Anhydride C=O | Asymmetric Stretch | ~1800 - 1850 |
| Anhydride C=O | Symmetric Stretch | ~1740 - 1790 |
| Alkene C=C | Stretch | ~1630 - 1650 |
| Anhydride C-O-C | Stretch | ~1000 - 1300 |
| Alkene =C-H | Out-of-plane Bend | ~970 |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions. Data compiled from various sources. core.ac.uk
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. merckmillipore.com Techniques such as Fast Atom Bombardment (FAB-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly useful for the analysis of non-volatile and thermally labile compounds.
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. core.ac.uk Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the cleavage of the anhydride linkage can lead to the formation of characteristic fragment ions. Partial pyrolysis of related polyesters, which can produce crotonate end-groups, has been effectively studied using techniques like FAB-MS and MALDI-TOF MS to characterize the resulting oligomers. researchgate.net
Near-infrared (NIR) spectroscopy, which measures the overtone and combination bands of fundamental vibrations, can also be used to study this compound. nih.gov While less common for primary structural elucidation compared to mid-infrared spectroscopy, NIR can provide valuable information about C-H and O-H overtones, which can be useful in specific applications and process monitoring. researchgate.net
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical framework to understand the electronic structure, properties, and reactivity of this compound at the molecular level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to predict various properties of molecules like this compound, including optimized geometries, vibrational frequencies, and electronic properties.
These theoretical calculations can complement experimental data. For instance, calculated vibrational frequencies from DFT can be used to assign the bands observed in experimental FTIR spectra. Furthermore, DFT can be used to study reaction mechanisms involving this compound, providing insights into transition states and reaction energetics. The application of DFT extends to understanding the regio- and stereoselective preferences in reactions such as cycloadditions involving similar unsaturated systems.
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the stability and dynamics of molecular systems. In the context of this compound, MD simulations have been employed to study the behavior of derivatives where a crotonate moiety, derived from the anhydride, is attached to a larger molecule. These simulations provide insights into the conformational stability and intermolecular interactions of the resulting complexes.
For instance, MD simulations were used to assess the stability of a complex formed between catalpol (B1668604) hexacrotonate (CC-6), a derivative synthesized from catalpol and this compound, and the enzyme glutathione (B108866) peroxidase (GSH-Px). nih.gov The AMBER software package was utilized for these simulations. The ff14SB force field was applied to the protein, while the General Amber Force Field (GAFF) was used for the small molecule ligand. The system was solvated in a periodic hexahedral water box using the TIP3P water model. nih.gov The stability of the complex was evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone atoms and the non-hydrogen atoms of the ligand over a 40-nanosecond simulation. The results indicated that the binding of CC-6 to GSH-Px is stable. nih.gov
Similarly, MD simulations were performed to analyze the binding of beesioside I derivatives, acylated with this compound, to the HIV-1 CA-SP1 protein. mdpi.com These simulations also utilized the AMBER package, employing the ff14SB force field for the protein and the GAFF force field for the small molecules within a TIP3P water model. mdpi.com The analysis of molecular movements and binding free energies, calculated using methods like MM/GBSA and MM/PBSA, helped to integrate the results from molecular docking and provide a more dynamic picture of the ligand-protein interactions. mdpi.com
Table 1: Parameters Used in Molecular Dynamics Simulations of Crotonate Derivatives
| Parameter | Study 1: Catalpol Hexacrotonate (CC-6) with GSH-Px nih.gov | Study 2: Beesioside I Derivatives with HIV-1 CA-SP1 mdpi.com |
| Software | AMBER PACKAGE | AMBER package version 22 |
| Protein Force Field | ff14SB | ff14SB |
| Ligand Force Field | GAFF | GAFF |
| Water Model | TIP3P | TIP3P |
| Simulation Time | 40 ns | 50 ns |
| Analysis | Root-Mean-Square Deviation (RMSD) | RMSD, MM/GBSA, MM/PBSA |
Quantum Chemical Analysis of Reaction Mechanisms
Quantum chemical analysis is instrumental in elucidating reaction pathways and understanding product formation. One notable reaction mechanism involving this compound is its formation as a minor product during the thermal pyrolysis of poly(3-hydroxybutyrate) (PHB). core.ac.uk While the primary degradation mechanism of PHB is widely accepted as a random chain scission via β-elimination, yielding crotonic acid and its oligomers, further analysis has suggested the presence of additional reaction pathways. core.ac.ukrsc.org
Detailed characterization of minor pyrolyzates from PHB using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and Fast Atom Bombardment Mass Spectrometry (FAB-MS) led to the detection of this compound and its oligomers. core.ac.uk The formation of these anhydrides is proposed to occur through condensation reactions between the carboxyl end-groups of PHB degradation intermediates. This anhydride production mechanism helps to explain certain deviations from random chain scission statistics observed during PHB pyrolysis. core.ac.uk The presence of crotonyl-terminated oligomers as intermediates has been confirmed through NMR analysis of the reaction mixtures at various temperatures. rsc.org
Prediction of Spectroscopic Data
Computational chemistry offers methods to predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation and serve as a comparison to experimental findings. The accuracy of these predictions is highly dependent on the chosen level of theory, which includes the computational method (functional) and the basis set. github.ioresearchgate.net
For the prediction of ¹H NMR spectra, a 2023 benchmark study found that Cramer's WP04 functional, specifically optimized for ¹H shifts in chloroform, provides excellent results. github.io When combined with the 6-311++G(2d,p) basis set and a Polarizable Continuum Model (PCM) for solvation, this level of theory yields a mean absolute error (MAE) of just 0.08 ppm compared to experimental values. github.io The general workflow for such predictions involves an initial conformational search, geometry optimization of each conformer (e.g., using B3LYP-D3/6-31G(d)), and then the prediction of NMR shifts for each stable conformer. github.io
In the study of PHB pyrolysis, chemical shifts for this compound were predicted using the ChemNMR program within the CS ChemDraw Ultra software to aid in the identification of the compound in the complex mixture of pyrolyzates. core.ac.uk The predicted ¹H NMR signals were found at nearly the same chemical shifts as those for crotonic acid. core.ac.uk Experimental data from spectral databases provide reference points for these predictions; for example, the SADTLER reference database lists spectra for this compound. nih.gov
Table 2: Selected Computational Methods for NMR Prediction
| Method / Functional | Basis Set | Application / Finding |
| WP04 | 6-311++G(2d,p) | Found to be optimal for predicting ¹H NMR shifts in chloroform, with a mean absolute error of 0.08 ppm. github.io |
| DSD-PBEP86 | (not specified) | A double-hybrid functional shown to be superior at reproducing high-level CCSD(T) reference data for ¹H shifts. github.io |
| B3LYP / HF | 6-311(G) | Used for comparative studies of bond lengths and angles and to calculate NMR, FT-IR, and UV-vis spectra, showing good agreement with experimental data for certain heterocyclic systems. researchgate.net |
| ChemNMR (Program) | (not specified) | Used to predict ¹H NMR chemical shifts for this compound to aid in its identification during PHB pyrolysis studies. core.ac.uk |
Advanced Applications of Crotonic Anhydride in Chemical Synthesis and Materials Science
Crotonic Anhydride (B1165640) as a Reagent in Complex Organic Synthesis
The unique chemical structure of crotonic anhydride makes it a valuable tool for organic chemists in the construction of complex molecular architectures. It serves as a key building block in the synthesis of various organic compounds, from relatively simple esters and amides to intricate, biologically active molecules.
Preparation of Esters and Amides
This compound is an effective acylating agent for the synthesis of crotonate esters and amides. The reaction typically proceeds by the nucleophilic attack of an alcohol or amine on one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding ester or amide and crotonic acid as a byproduct. This method is often preferred due to the high reactivity of the anhydride, which can drive reactions to completion, often under mild conditions.
The synthesis of these compounds is significant as crotonate esters are themselves valuable monomers and chemical intermediates. For instance, they are used in the production of polymers and as precursors in various organic transformations. Similarly, crotonamides are important structural motifs found in a range of biologically active compounds.
Synthesis of Optically Active Pyrrolidines and Kainic Acids
The utility of this compound extends to the stereoselective synthesis of complex and biologically important molecules such as kainic acids. While not always a direct reagent in the key stereochemistry-defining step, it can serve as a precursor to crucial intermediates. For example, derivatives of crotonic acid, which can be sourced from this compound, are employed in multi-step syntheses of kainic acid. Kainic acid and its analogs are a class of natural products that act as potent agonists of kainate receptors in the central nervous system and are therefore of significant interest in neurochemical research. The synthesis of these complex molecules often involves intricate strategies to control stereochemistry, and the crotonate framework provides a useful starting point for building the required pyrrolidine (B122466) ring system with the correct substituent patterns.
Precursor for Pharmacologically Active Compounds
This compound serves as a precursor in the synthesis of a variety of pharmacologically active compounds. Its carbon-carbon double bond and anhydride functionality allow for its incorporation into diverse molecular scaffolds. One notable example is its use in the synthesis of Nifedipine, a dihydropyridine (B1217469) calcium channel blocker used to manage angina and hypertension. In the Hantzsch dihydropyridine synthesis, a derivative of crotonic acid, which can be prepared from this compound, is a key component. The versatility of this compound as a starting material makes it a valuable asset in the development of new therapeutic agents.
Utilisation in Polymer and Material Development
In the realm of materials science, this compound is utilized to impart specific properties to polymers and other materials. Its ability to participate in polymerization and cross-linking reactions makes it a valuable component in the formulation of coatings, resins, and adhesives.
Components for Coatings and Resins
This compound can be incorporated into polymer backbones or used as a cross-linking agent to enhance the properties of coatings and resins. When used as a comonomer in polymerization, the crotonate group introduces sites of unsaturation along the polymer chain. These double bonds can then be exploited for subsequent cross-linking reactions, for example, through free-radical polymerization or UV curing. This cross-linking leads to the formation of a durable three-dimensional network, which can significantly improve the hardness, chemical resistance, and thermal stability of the resulting coating or resin. For example, its incorporation into alkyd or epoxy resins can lead to materials with enhanced performance characteristics suitable for demanding applications.
The table below illustrates the effect of this compound modification on the properties of a generic polymer resin.
| Property | Unmodified Resin | This compound Modified Resin |
| Hardness (Pencil) | HB | 2H |
| Chemical Resistance | Moderate | High |
| Thermal Stability | Good | Excellent |
Applications in Adhesion and Film-Forming Agents
The chemical functionality of this compound also lends itself to applications in adhesives and film-forming agents. The anhydride group can react with hydroxyl or amine groups present on the surface of a substrate, forming covalent bonds and thereby promoting adhesion. The unsaturation present in the crotonate moiety can also contribute to adhesive strength through polymerization and cross-linking once the adhesive is applied.
As a film-forming agent, polymers containing crotonate groups can form clear, durable films upon curing. The properties of these films can be tailored by controlling the degree of cross-linking. This makes them suitable for a variety of applications, including protective coatings and packaging materials. The ability of this compound-modified polymers to form robust films with good adhesive properties is a key factor in their use in these applications.
Development of Mucoadhesive Drug Delivery Systems
This compound is a key reagent in the chemical modification of polymers to enhance their mucoadhesive properties for advanced drug delivery applications. The primary strategy involves introducing unsaturated crotonoyl groups into the backbone of natural and synthetic polymers. These groups can form covalent bonds with thiol-rich mucins found on mucosal surfaces, significantly improving the retention time of drug formulations at the site of administration. reading.ac.uknih.gov
Research has focused on modifying various polymers, including chitosan (B1678972), gelatin, and linear polyethylenimine (L-PEI), with this compound. nih.govreading.ac.ukacs.org For instance, the reaction of chitosan with this compound results in crotonoylated chitosan derivatives. reading.ac.uk These modified derivatives have demonstrated superior retention on nasal mucosa compared to unmodified chitosan, which is crucial for nasal drug delivery systems targeting the brain. reading.ac.ukbjpharm.org.uk The introduction of crotonoyl groups alters the polymer's pH-solubility profile and reduces its zeta potential. bjpharm.org.uk Similarly, modifying gelatin with this compound yields crotonoylated gelatin (Gel-CA), which shows enhanced mucoadhesive characteristics. acs.org
Studies on linear polyethylenimine (L-PEI) have shown that modification with this compound not only imparts strong mucoadhesive properties but also mitigates the inherent toxicity of the parent polymer. nih.govfigshare.com Crotonylated L-PEI exhibits strong adhesion to the bovine palpebral conjunctiva, attributed to the covalent bonding between the crotonoyl groups and mucin thiols. nih.govfigshare.com This approach of functionalizing polymers with this compound offers a promising avenue for developing effective and safer transmucosal drug delivery systems. reading.ac.uk
Table 1: Polymer Modification with this compound for Mucoadhesion
| Base Polymer | Modified Polymer | Key Finding | Reference |
| Chitosan | Crotonoylated Chitosan | Enhanced retention on sheep nasal mucosa. reading.ac.ukreading.ac.uk | reading.ac.uk, reading.ac.uk, bjpharm.org.uk |
| Gelatin | Crotonoylated Gelatin (Gel-CA) | Improved mucoadhesive properties. acs.org | acs.org |
| Linear Polyethylenimine (L-PEI) | Crotonylated L-PEI | Strong mucoadhesion and reduced polymer toxicity. nih.govfigshare.com | nih.gov, figshare.com |
Role in the Production of Agrochemicals and Pharmaceuticals
This compound serves as a versatile intermediate in the synthesis of various fine chemicals for the pharmaceutical and agrochemical industries. chemondis.comchemicalbull.com Its reactivity makes it a valuable building block for creating more complex molecules with specific biological activities. chemicalbull.com
In the pharmaceutical sector, this compound is used in the synthesis of drug intermediates. chloromethyl-pivalate.com A notable application is in the preparation of optically active pyrrolidines, which are precursors for kainic acids. godavaribiorefineries.com Kainic acid is utilized as an anti-worming agent and is also a tool in neuroscience research. godavaribiorefineries.com Furthermore, derivatives of crotonic acid, which can be synthesized from the anhydride, are used to produce the drug crotamiton, an effective agent for treating scabies. chemcess.com
The compound's derivatives, such as crotonamide (B15916) and crotonyl chloride, which can be derived from this compound, are used to prepare insecticides. researchgate.net This highlights the anhydride's role as a precursor in the production of active ingredients for crop protection. chemondis.com
Emerging Applications and Future Directions in Research
The unique chemical structure of this compound is being explored for a range of emerging biomedical applications beyond traditional drug synthesis. A significant area of research is its use in modifying polymers to reduce toxicity and improve functionality for applications like gene delivery. nih.govfigshare.com For example, modifying linear polyethylenimine (L-PEI), a potential gene delivery vector, with this compound has been shown to decrease the polymer's toxicity. nih.gov
Another novel application is in the synthesis of monomers for biocompatible polymers. Research has demonstrated the preparative synthesis of the Poly[(R)-3-hydroxybutyrate] monomer, (R)-3HB-CoA, using this compound and Coenzyme A (CoA) as starting materials in an aqueous solution. researchgate.net This opens possibilities for producing biocompatible and biodegradable materials for medical implants and devices.
This compound is increasingly being used in materials science to create novel materials with enhanced properties. chemondis.com Its ability to act as a crosslinking agent and a modifying agent is pivotal in the synthesis of advanced polymers, resins, and coatings. chemondis.com
A significant emerging application is the postsynthetic modification of metal-organic frameworks (MOFs). nih.gov Researchers have used this compound to functionalize MOFs, such as IRMOF-3, to create multifunctional materials. nih.gov This process allows for the precise tuning of the chemical properties within the MOF structure, opening doors for applications in catalysis, sensing, and gas storage. nih.gov
Furthermore, this compound has been investigated for the chemical modification of natural polymers like lignin (B12514952) and wood. osti.govtubitak.gov.tr The reaction of this compound with Scots pine and Corsican pine has been studied to understand the kinetics and mechanisms of wood modification. tubitak.gov.tr Such modifications aim to improve the durability and functionality of wood-based materials. Lignin, a complex biopolymer, has also been modified with this compound as a model system to explore its potential in creating new bio-based materials. osti.gov
Table 2: Applications of this compound in Novel Material Synthesis
| Material System | Role of this compound | Resulting Feature/Application | Reference |
| Metal-Organic Frameworks (IRMOF-3) | Postsynthetic modification reagent | Creation of multifunctional materials | nih.gov |
| Pine Wood (Scots, Corsican) | Chemical modification reagent | Investigated for enhancing material properties | tubitak.gov.tr |
| Lignin | Model modifying anhydride | Development of new bio-based materials | osti.gov |
| Polymers/Resins | Crosslinking agent / Intermediate | Improved durability and functionality for coatings and adhesives | chemondis.com |
This compound plays a crucial role as a reactant in several advanced catalytic processes for producing valuable chemicals. A key example is its catalytic hydrogenation to produce butyric anhydride. google.com This process is typically carried out in the liquid phase using a nickel or cobalt catalyst, such as Raney nickel, under mild temperature and pressure conditions. google.com This conversion is an important step in transforming readily available materials like crotonaldehyde (B89634) into butyric anhydride, a significant industrial chemical. google.com
Additionally, processes related to this compound's precursor, crotonaldehyde, and its corresponding acid highlight its position in catalytic pathways. For instance, the catalytic air oxidation of crotonaldehyde can yield maleic anhydride, with crotonic acid acting as an intermediate product. acs.org This demonstrates the compound's relevance within a sequence of catalytic reactions designed to produce high-value chemicals from simple precursors. acs.org The study of the reaction kinetics of this compound with other materials, often in the presence of a catalyst like pyridine (B92270), is also fundamental for designing efficient, large-scale industrial processes. tubitak.gov.tr
Future Research Directions and Unexplored Avenues
Investigation of Crotonic Anhydride (B1165640) in Asymmetric Synthesis
The exploration of crotonic anhydride in asymmetric synthesis presents a promising frontier for creating chiral molecules with high enantioselectivity. Asymmetric catalysis has seen limited use of α,β-unsaturated acyl ammonium (B1175870) ions, which can be generated from this compound. rsc.org
Recent studies have demonstrated the potential of isothiourea-promoted catalytic asymmetric annulation processes using anhydrides. rsc.org For instance, the reaction of this compound with ethyl benzoylacetate has yielded a dihydropyranone with 65% enantiomeric excess (ee). rsc.org While this shows promise, there is considerable room for improvement in enantioselectivity, especially when compared to reactions with other anhydrides like cinnamic anhydride, which have achieved up to 96% ee in similar transformations. rsc.org
Future research will likely focus on several key aspects:
Development of Novel Chiral Catalysts: Designing new chiral catalysts, such as modified isothioureas or N-heterocyclic carbenes (NHCs), could lead to higher enantioselectivity in reactions involving this compound. While NHC-catalyzed systems have shown low enantioselectivity with β-alkyl substituted anhydrides, new catalyst designs may overcome this limitation. rsc.org
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst loading will be crucial. Studies have shown that lower temperatures can improve enantioselectivity, although this may come at the cost of reaction efficiency and yield. rsc.org
Expanding the Scope of Nucleophiles: Investigating a broader range of nucleophiles beyond 1,3-dicarbonyls and β-ketoesters could lead to the synthesis of a wider variety of chiral products. rsc.org
A significant breakthrough has been the use of this compound in copper hydride (CuH)-catalyzed hydroacylation to produce chiral ketones. This method has yielded products with up to 94% ee. mit.edunih.gov Further research in this area could focus on expanding the substrate scope and further enhancing the enantioselectivity. The use of this compound as a surrogate for aldehydes in these reactions opens up new avenues for the synthesis of complex chiral molecules. mit.edunih.gov
The application of this compound in solid-phase asymmetric synthesis is another area ripe for exploration. Resin-bound chiral auxiliaries have been acylated with in situ generated trans-crotonic anhydride for use in asymmetric Diels-Alder reactions. mdpi.org Future work could explore different solid supports and chiral auxiliaries to improve yields and stereoselectivity.
Exploration of New Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems is paramount for improving the efficiency and selectivity of reactions involving this compound. Current research is moving beyond traditional catalysts to explore more sophisticated and effective alternatives.
Lewis acids have shown promise in promoting esterification reactions using mixed anhydrides derived from crotonic acid. oup.com Catalytic amounts of Lewis acids like tin(II) triflate can facilitate the formation of crotonic acid esters under mild conditions without the rearrangement of the double bond, a common issue in base-sensitive reactions. oup.com Future investigations could explore a wider range of Lewis acid catalysts to optimize yield and reaction times.
The use of palladium-based catalysts in conjunction with this compound is another active area of research. While studies on the arylation of alkenes with benzoic anhydride have shown that the addition of salts like lithium chloride can significantly increase product yields, similar investigations with this compound could prove fruitful. researchgate.net The development of new palladium/N-heterocyclic carbene (Pd/NHC) and nickel/N-heterocyclic carbene (Ni/NHC) catalytic systems for selective α-arylation of ketones could also be extended to reactions involving this compound. researchgate.net
Furthermore, the catalytic thermal degradation of poly(3-hydroxybutyrate) (PHB) to produce trans-crotonic acid has been enhanced by various heterogeneous catalysts, including Mg(OH)₂, Ca²⁺, Mg²⁺, and Na⁺. researchgate.net These metal ions act as electrophiles, increasing the reaction rate. researchgate.net Future research could focus on discovering even more efficient and selective catalysts for this green production method.
Development of Advanced Polymeric Materials with Tunable Properties
This compound is a valuable precursor in the synthesis of polymers, and future research is expected to unlock new possibilities in creating advanced materials with tailored properties. sigmaaldrich.com Its ability to act as a crosslinking agent and its compatibility with various polymers make it a key ingredient for enhancing material performance, durability, and thermal stability. chemondis.com
A significant area of research is the modification of biopolymers like chitosan (B1678972) and gelatin with this compound to enhance their mucoadhesive properties. researchgate.netacs.org Studies have shown that reacting chitosan with this compound leads to novel derivatives with improved mucoadhesion, which is crucial for transmucosal drug delivery. researchgate.netreading.ac.uk The degree of substitution with crotonoyl groups plays a key role in the pH-dependent solubility and electrophoretic mobility of these chitosan derivatives. reading.ac.uk To our knowledge, the modification of chitosan by this compound has not been previously reported, opening up a new field of study. reading.ac.uk
Similarly, modifying gelatin with this compound has been shown to substantially improve its mucoadhesive properties. acs.org These modified biopolymers have potential applications in pharmaceuticals, including soft and hard capsules, and tissue engineering. acs.org Future research will likely focus on:
Controlling the Degree of Substitution: Precisely controlling the number of crotonoyl groups introduced onto the polymer backbone to fine-tune properties like solubility and mucoadhesion. reading.ac.uk
Investigating Structure-Property Relationships: A deeper understanding of how the chemical modification with this compound affects the physical and chemical properties of the resulting polymers. acs.org
Additive Manufacturing: Exploring the use of these modified polymers in additive manufacturing (3D printing) to create complex biomedical devices and tissue scaffolds. researchgate.net
Copolymers of crotonic acid (derived from the anhydride) with vinyl acetate (B1210297) are already used in paints and adhesives. wikipedia.org Future research could explore copolymerization with other monomers to create new materials with unique properties for a wider range of applications, including high-performance plastics and specialty coatings. chemondis.comdataintelo.com
In-depth Mechanistic Studies of Complex this compound Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new ones. While progress has been made, several areas require more in-depth investigation.
In the isothiourea-promoted asymmetric annulation reactions, the exact nature of the α,β-unsaturated acyl ammonium ion intermediate and how it interacts with the chiral catalyst to induce enantioselectivity is not fully understood. rsc.org Mechanistic studies could involve computational modeling and spectroscopic techniques to elucidate the transition states and intermediates.
The mechanism of the copper hydride (CuH)-catalyzed hydroacylation of alkenes with this compound is another area of active investigation. nih.gov It is proposed that the reaction proceeds through the CuH-catalyzed silylation of the unsaturated acid to form a uniquely effective acyl electrophilic coupling partner. mit.edunih.gov However, the precise steps involved in the coupling of the chiral benzyl (B1604629) copper intermediate with the silylated acid are still unknown and are the subject of ongoing studies. nih.gov
The thermal degradation of poly(3-hydroxybutyrate) (PHB) to produce crotonic acid is believed to occur via a random chain scission by β-elimination. core.ac.uk However, the detection of this compound and its oligomers as minor products suggests an additional pyrolysis mechanism involving condensation reactions between carboxyl groups. core.ac.uk Further research is needed to fully elucidate this complex degradation pathway, which could lead to improved yields of crotonic acid.
Sustainable Production and Utilization of this compound
The shift towards a bio-based economy is driving research into sustainable methods for producing chemicals like this compound. researchgate.net A promising route is the pyrolysis of poly(3-hydroxybutyrate) (PHB), a biodegradable polymer produced by bacteria from renewable resources. researchgate.netgoogle.com This process can yield crotonic acid, which can then be converted to this compound. researchgate.netchemcess.com
Future research in this area will likely focus on:
Optimizing Pyrolysis Conditions: Fine-tuning the temperature, pressure, and catalysts used in the pyrolysis of PHB to maximize the yield and purity of crotonic acid. researchgate.netgoogle.com
Improving Upstream Fermentation: Enhancing the production of PHB by optimizing bacterial strains and fermentation conditions using renewable feedstocks like oil palm frond juice. researchgate.net
Green Recovery and Purification: Developing environmentally friendly and cost-effective methods for extracting and purifying crotonic acid from the pyrolysis products. google.com
The utilization of this compound in more sustainable applications is also a key research direction. Its use in creating biodegradable polymers and modifying biopolymers for medical applications aligns with the principles of green chemistry. researchgate.netacs.org Furthermore, exploring its use as a bio-based building block for other valuable chemicals, such as maleic anhydride and acrylic acid, contributes to a more sustainable chemical industry. researchgate.netresearchgate.net
Cross-Disciplinary Research with Biological and Medical Fields
The unique properties of this compound and its derivatives are opening up new avenues for cross-disciplinary research, particularly in the biological and medical fields.
The development of mucoadhesive polymers from chitosan and gelatin modified with this compound has significant potential for advanced drug delivery systems. researchgate.netacs.org These materials can prolong the retention of drugs on mucosal surfaces, potentially improving their bioavailability. reading.ac.uk Future research could involve in vivo studies to evaluate the efficacy and safety of these novel drug delivery platforms. It's noteworthy that initial in vitro and in vivo toxicity studies on crotonoylated chitosan derivatives have shown them to be non-cytotoxic. reading.ac.uk
Copolymers containing crotonic acid have been investigated as interferon inducers, stimulating postvaccination immunity to viruses like tick-borne encephalitis. This suggests a potential role for this compound-derived materials in vaccine adjuvant development and immunotherapy. Further research is needed to understand the mechanism of this immune stimulation and to design more potent and specific immunomodulatory polymers.
The synthesis of biologically active molecules using this compound as a starting material is another important area. For example, crotonyl chloride, which can be derived from this compound, is a key reagent in the synthesis of crotamiton, a drug used to treat scabies. wikipedia.org The development of new synthetic methodologies involving this compound could lead to the discovery of novel therapeutic agents.
Q & A
Q. How can microwave-assisted synthesis (MWAS) be optimized for preparing catalpol crotonates using crotonic anhydride?
To optimize MWAS, employ an orthogonal experimental design to systematically vary parameters such as molar ratio (e.g., 18:1 this compound to catalpol), reaction temperature (80°C), microwave power (900 W), and reaction time (8 hours). Monitor reaction progression using ESI-HRMS for semi-quantitative analysis of hydroxyl substitution patterns. Compared to conventional methods, MWAS reduces reaction time by two-thirds and increases target product yield .
Q. What analytical techniques confirm successful post-synthetic modification of metal-organic frameworks (MOFs) with this compound?
Use LC-UV/MS and ESI-MS to quantify unreacted amines, amide products (e.g., AM9, AMCrot), and urea products (e.g., UR3, URAl) in modified MOFs. PXRD can detect framework degradation (e.g., shoulder peak at 2θ = 7.4°), while thermogravimetric analysis (TGA) assesses thermal stability. For example, IRMOF-3-AM9/UR3/URAl/AMCrot-a showed 24% AM9 and 17% AMCrot conversion, with 20% residual NH2–BDC .
Advanced Research Questions
Q. How do pre-existing functional groups in MOFs influence this compound reactivity during sequential modifications?
Bulky substituents like phenyl urea groups in IRMOF-3-AM9/URPh/URAl reduce diffusion efficiency, leading to lower AMCrot conversion (8%) compared to systems with smaller urea groups (17% AMCrot). Steric hindrance limits amine accessibility, necessitating controlled reaction times and solvent drying to minimize framework degradation from ambient moisture .
Q. What thermal degradation pathways produce this compound during pyrolysis of biodegradable plastics like PHBH?
During slow pyrolysis (300–500°C), PHBH undergoes β-elimination to form crotonic acid, which dehydrates to this compound. Secondary reactions at >600°C decompose anhydrides into propylene and CO₂. Use Py-GC/MS to track product distribution, noting that heating rates <10°C/min favor anhydride retention, while faster rates accelerate monomer formation .
Q. How can chemo-enzymatic synthesis methods scale the production of crotonyl-CoA esters using this compound?
Scale reactions by adjusting stoichiometry (1.6 eq. This compound per CoA) in NaHCO₃ buffer (0.5 M, pH 8.3) under ice-cold conditions (45 min). Purify via HPLC-MS to isolate crotonyl-CoA, ensuring minimal hydrolysis. This method achieves >90% conversion efficiency but requires precise pH control to avoid side reactions .
Q. What experimental strategies resolve contradictions in this compound reactivity across heterogeneous systems?
When reactivity discrepancies arise (e.g., variable amide yields in MOFs vs. enzymatic systems), conduct kinetic studies under controlled humidity and solvent conditions. Compare activation energies via isoconversional methods (e.g., Friedman analysis) and validate using NMR spectroscopy to track residual amine populations .
Methodological Guidelines
- Data Interpretation : Use principal component analysis (PCA) to disentangle overlapping spectral signals in LC-UV/MS datasets from multi-step modifications .
- Contradiction Mitigation : Replicate experiments with inert atmosphere gloveboxes to eliminate moisture interference in anhydride-mediated reactions .
- Advanced Characterization : Pair PXRD with gas physisorption to correlate framework integrity with pore accessibility post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
